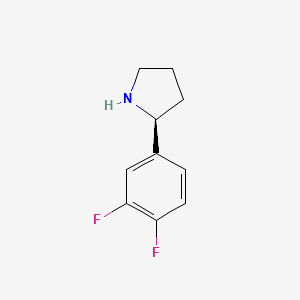

(2S)-2-(3,4-difluorophenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(3,4-difluorophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPJRABUCTXGIN-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations and Conformational Analysis of 2s 2 3,4 Difluorophenyl Pyrrolidine

Chiral Recognition and Enantiomeric Excess Determination Methodologies

The synthesis of enantiomerically pure (2S)-2-(3,4-difluorophenyl)pyrrolidine is a critical aspect of its development for various applications. google.com As such, robust analytical methods are required for chiral recognition and the precise determination of enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers. researchgate.net This method utilizes chiral stationary phases (CSPs) that interact differentially with the two enantiomers, leading to different retention times. For pyrrolidine (B122466) derivatives, CSPs based on macrocyclic glycopeptides or derivatized polysaccharides like amylose (B160209) and cellulose (B213188) have proven effective. mdpi.commdpi.com The choice of mobile phase, which can be normal phase, reversed phase, or polar organic, is optimized to achieve baseline separation of the enantiomers. mdpi.com

Another powerful technique for enantiomeric excess determination is Capillary Electrophoresis (CE), particularly with the use of chiral selectors in the background electrolyte. nih.gov Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are common chiral selectors that form transient diastereomeric complexes with the enantiomers, allowing for their separation based on differential electrophoretic mobility. nih.gov This method is known for its high resolution and sensitivity, capable of detecting minor enantiomeric impurities. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of chiral solvating agents or chiral derivatizing agents, can also be employed. The formation of diastereomeric species results in distinct signals for each enantiomer in the NMR spectrum, allowing for their quantification and the calculation of enantiomeric excess. researchgate.net

Table 1: Methodologies for Chiral Recognition and Enantiomeric Excess Determination

| Methodology | Principle | Typical Application | Reference |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase | Preparative and analytical separation of enantiomers | researchgate.netmdpi.com |

| Capillary Electrophoresis (CE) | Differential mobility of diastereomeric complexes with a chiral selector | High-resolution determination of enantiomeric excess | nih.gov |

| NMR Spectroscopy | Formation of diastereomeric species with distinct spectral signals | Quantification of enantiomers in solution | researchgate.net |

Conformational Preferences of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. beilstein-journals.org The two most common low-energy conformations are the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms. For substituted pyrrolidines, the substituents' steric and electronic properties dictate the preferred pucker of the ring. nih.govnih.gov The puckering is often described by the position of the out-of-plane carbon atom relative to the plane formed by the other four atoms. In the context of proline, a related system, these are termed Cγ-endo and Cγ-exo puckers, where the γ-carbon is either on the same or opposite side of the carboxyl group, respectively. nih.gov

Influence of 3,4-Difluorophenyl Substitution on Molecular Geometry and Dynamics

The presence of a 3,4-difluorophenyl group at the C2 position significantly influences the conformational landscape of the pyrrolidine ring. The steric bulk of the aryl group will generally favor a pseudo-equatorial orientation to minimize steric clashes with the pyrrolidine ring hydrogens.

Furthermore, the electronic properties of the fluorine substituents on the phenyl ring play a crucial role. Fluorine is a highly electronegative atom, and its presence can lead to significant stereoelectronic effects. beilstein-journals.orgresearchgate.net These effects, such as the gauche effect, can stabilize specific conformations. beilstein-journals.orgnih.gov The gauche effect describes the tendency of electronegative substituents on adjacent carbons to adopt a gauche (60° dihedral angle) conformation due to stabilizing hyperconjugative interactions. beilstein-journals.org In the case of this compound, interactions between the C-F bonds and the C-N or C-C bonds of the pyrrolidine ring can influence the ring's pucker.

Table 2: Predicted Influence of 3,4-Difluorophenyl Group on Pyrrolidine Conformation

| Feature | Predicted Influence | Underlying Principle | Reference |

|---|---|---|---|

| Aryl Group Orientation | Predominantly pseudo-equatorial | Minimization of steric hindrance | frontiersin.org |

| Ring Pucker | Biased towards a specific pucker (endo or exo) | Stereoelectronic effects (e.g., gauche effect) from fluorine substituents | beilstein-journals.orgnih.gov |

| Molecular Dynamics | Altered energy barriers for conformational changes | Electronic influence of fluorine on bond energies and charge distribution | researchgate.netbiorxiv.org |

Pseudorotation Pathways of the Pyrrolidine Core

The interconversion between different puckered conformations of the pyrrolidine ring does not occur through a simple ring-flattening process. Instead, it follows a low-energy path known as pseudorotation. rsc.org This process involves a continuous, wave-like motion of the ring atoms where the phase of the pucker rotates around the ring. The energy barrier for pseudorotation in the parent pyrrolidine molecule is relatively low. rsc.org

For this compound, the pseudorotation pathway will be more complex. The bulky and electronically influential 3,4-difluorophenyl substituent will create a more rugged potential energy surface for pseudorotation. Certain conformations will be significantly stabilized, acting as deep energy minima, while others will be destabilized, representing higher energy transition states.

The pathway can be visualized as a circuit of envelope and twist conformations. The energy barriers between these conformations can be determined through computational modeling (e.g., using Density Functional Theory) and can sometimes be inferred from advanced NMR techniques like variable temperature NMR studies. researchgate.netfrontiersin.org The specific pseudorotation pathway and the associated energy barriers are critical in understanding the conformational dynamics of the molecule and its ability to adopt specific shapes required for biological interactions.

Mechanistic Studies of Reactions Involving the 2s 2 3,4 Difluorophenyl Pyrrolidine Core

Elucidation of Key Reaction Pathways and Intermediates

A thorough mechanistic study would typically involve the identification of the primary reaction pathways for the synthesis of the (2S)-2-(3,4-difluorophenyl)pyrrolidine core. This would include the characterization of key intermediates, such as iminium ions or enolates, that are formed during the cyclization process. Isotopic labeling studies and the isolation and spectroscopic analysis of transient species would be crucial in confirming the proposed pathways. For instance, in related pyrrolidine (B122466) syntheses, asymmetric organocatalysis often proceeds through well-defined enamine or iminium ion intermediates, the structures of which dictate the stereochemical outcome of the reaction.

Transition State Analysis in Stereoselective Transformations

Understanding the stereoselectivity in the formation of the (2S) enantiomer would necessitate a detailed analysis of the transition states of the stereodetermining steps. Computational chemistry, employing methods such as Density Functional Theory (DFT), is a powerful tool for modeling these transition states. Such analyses would compare the energies of competing transition states leading to the (2S) and (2R) enantiomers, providing a quantitative basis for the observed stereoselectivity. Key factors influencing the stability of these transition states, such as steric hindrance, electronic effects, and non-covalent interactions (e.g., hydrogen bonding with a chiral catalyst), would be investigated.

Role of Fluorine Substituents in Directing Reactivity and Selectivity

The two fluorine atoms on the phenyl ring are expected to play a significant role in the reactivity and selectivity of reactions involving this core. Their strong electron-withdrawing nature can influence the electronic properties of the entire molecule. A detailed study would explore how these fluorine substituents affect:

The acidity of protons alpha to the pyrrolidine nitrogen or on the aromatic ring.

The nucleophilicity or electrophilicity of various positions within the molecule.

The stability of charged intermediates through inductive and resonance effects.

Conformational preferences of the pyrrolidine ring and the orientation of the difluorophenyl group, which can impact the accessibility of reactive sites.

Comparative studies with non-fluorinated or mono-fluorinated analogues would be essential to isolate and quantify the specific effects of the 3,4-difluoro substitution pattern.

Computational and Theoretical Chemistry Studies of 2s 2 3,4 Difluorophenyl Pyrrolidine

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

While specific DFT studies on the reaction mechanisms involving (2S)-2-(3,4-difluorophenyl)pyrrolidine are not extensively documented in publicly available literature, the principles of DFT are widely applied to understand the reactivity of similar heterocyclic compounds. DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining reaction kinetics and thermodynamics.

For a compound like this compound, DFT could be employed to investigate various reactions, such as N-alkylation, N-acylation, or its participation as a catalyst in asymmetric synthesis. The presence of the electron-withdrawing 3,4-difluorophenyl group is expected to significantly influence the nucleophilicity of the pyrrolidine (B122466) nitrogen. DFT calculations would allow for the quantification of this electronic effect.

A hypothetical DFT study on the N-alkylation of this compound would involve optimizing the geometries of the reactants, the transition state, and the products. The calculated activation energy would provide a measure of the reaction rate. Furthermore, the Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, could reveal details about the charge distribution and orbital interactions throughout the reaction pathway.

Table 1: Hypothetical DFT-Calculated Parameters for the N-methylation of this compound with Methyl Iodide

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (ΔG‡) | 15-25 | The free energy barrier for the reaction. A higher value indicates a slower reaction rate. |

| Reaction Energy (ΔG) | -10 to -20 | The overall free energy change of the reaction. A negative value indicates a spontaneous reaction. |

| Transition State Geometry | Trigonal bipyramidal carbon | The geometry of the highest energy point along the reaction coordinate, showing the partial formation and breaking of bonds. |

Note: The values in this table are hypothetical and serve as an illustration of the type of data that would be generated from a DFT study. Actual values would depend on the level of theory and basis set used in the calculations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The conformational flexibility of the pyrrolidine ring is a key determinant of its chemical and biological activity. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of molecules like this compound over time. These simulations provide a dynamic picture of the molecule's behavior in different environments, such as in a solvent or interacting with a biological target.

The pyrrolidine ring typically adopts two low-energy conformations: the envelope (C_s symmetry) and the half-chair (C_2 symmetry). In this compound, the bulky difluorophenyl substituent at the C2 position is expected to influence the conformational equilibrium. X-ray diffraction studies of similar 2-phenylpyrrolidine (B85683) derivatives have shown that the pyrrolidine ring can adopt either a half-chair or an envelope conformation depending on the other substituents. nih.govnih.gov

An MD simulation of this compound would likely reveal the preferred puckering of the pyrrolidine ring and the rotational freedom of the difluorophenyl group. The simulation would also capture the intramolecular interactions, such as hydrogen bonding involving the pyrrolidine nitrogen, that stabilize certain conformations.

Table 2: Predicted Conformational Preferences of the Pyrrolidine Ring in this compound

| Conformation | Dihedral Angle (C5-N1-C2-C3) | Relative Energy (kcal/mol) | Population (%) |

| Envelope (C3-endo) | 20-30° | ~0.5-1.5 | Lower |

| Half-Chair (C3-endo/C4-exo) | 30-40° | 0 | Higher |

| Envelope (C4-exo) | 10-20° | ~0.8-2.0 | Lower |

Note: This table presents a qualitative prediction based on known conformational preferences of substituted pyrrolidines. The actual values would be obtained from MD simulations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, including both semi-empirical and ab initio methods, are essential for understanding the electronic structure and predicting the reactivity of molecules. For this compound, these calculations can provide insights into properties such as molecular orbital energies, charge distribution, and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). In this compound, the HOMO is expected to be localized primarily on the pyrrolidine nitrogen, while the LUMO will likely be centered on the difluorophenyl ring.

The fluorine atoms on the phenyl ring are highly electronegative and will have a significant impact on the electronic properties of the molecule. They will withdraw electron density from the phenyl ring, making it more electron-deficient. This, in turn, will influence the pKa of the pyrrolidine nitrogen, making it less basic compared to an unsubstituted 2-phenylpyrrolidine.

Table 3: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Indicates the ionization potential and nucleophilic character. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates the electron affinity and electrophilic character. |

| Dipole Moment | 2.0 to 3.0 D | Reflects the overall polarity of the molecule. |

| pKa of Pyrrolidine N-H | 9.0 to 10.0 | A measure of the acidity of the protonated nitrogen, indicating its basicity. |

Note: These values are estimations based on calculations of similar molecules. The PubChem database provides a predicted XlogP of 2.0 for the parent compound, indicating moderate lipophilicity. uni.lu

In Silico Design Principles for Pyrrolidine-Based Structures

The chiral pyrrolidine scaffold is a privileged structure in medicinal chemistry and organocatalysis. capes.gov.brrsc.orgnih.govresearchgate.net In silico design principles play a crucial role in the development of new pyrrolidine-based compounds with desired properties. These principles are derived from an understanding of structure-activity relationships (SAR) and structure-property relationships (SPR), often aided by computational modeling.

Key design principles for pyrrolidine-based structures include:

Stereochemical Control: The stereochemistry of the substituents on the pyrrolidine ring is critical for its biological activity and catalytic efficacy. The (2S) configuration of this compound, for instance, is a deliberate design choice to achieve a specific three-dimensional arrangement.

Modulation of Basicity: The basicity of the pyrrolidine nitrogen can be fine-tuned by introducing electron-withdrawing or electron-donating groups. The difluorophenyl group in the title compound serves to modulate its electronic properties.

Conformational Restriction: Introducing substituents or incorporating the pyrrolidine ring into a bicyclic system can restrict its conformational flexibility. This can lead to an increase in binding affinity to a biological target by reducing the entropic penalty of binding.

Introduction of Functional Groups: Specific functional groups can be introduced to engage in key interactions with a target protein, such as hydrogen bonding, salt bridges, or hydrophobic interactions.

In silico techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking are employed to guide the design of new pyrrolidine derivatives. nih.gov For example, docking studies could be used to predict how this compound and its analogs bind to a specific enzyme's active site, allowing for the rational design of more potent inhibitors.

Applications of 2s 2 3,4 Difluorophenyl Pyrrolidine in Advanced Organic and Catalytic Chemistry

Role as Chiral Ligands in Asymmetric Catalysis

The pyrrolidine (B122466) framework is integral to the design of numerous classes of chiral ligands that coordinate to transition metals for asymmetric catalysis. mdpi.com These ligands transfer their inherent chirality to the metallic center, creating a chiral environment that directs an incoming substrate to react in a specific orientation, thereby favoring the formation of one enantiomer over the other.

While specific documented examples of ligands derived directly from (2S)-2-(3,4-difluorophenyl)pyrrolidine are not prominent in the literature, the principles of ligand design strongly suggest its utility. For instance, proline-based P,O ligands have been successfully used in iridium-catalyzed asymmetric hydrogenations. core.ac.uk The design of such ligands often involves modifying the pyrrolidine ring to fine-tune the steric and electronic properties of the resulting metal complex. nih.gov The 3,4-difluorophenyl group in this compound acts as a potent electron-withdrawing substituent. When incorporated into a ligand, this group can significantly alter the electron density at the metal center, which in turn influences the catalyst's activity and selectivity. This electronic modulation is a key strategy in catalyst optimization for reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. nih.govresearchgate.net

The development of new chiral phosphine (B1218219) ligands, which are crucial for many catalytic processes, is a continuous effort in organic synthesis. nih.gov The this compound moiety serves as an ideal scaffold for creating novel P,N-ligands, where the nitrogen atom of the pyrrolidine and an appended phosphine group would coordinate to the metal. The electronic nature of the difluorophenyl group would be expected to impact the binding affinity and catalytic performance of such a ligand.

Integration into Organocatalytic Systems for Enantioselective Transformations

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has become a major pillar of organic synthesis. mdpi.com Chiral pyrrolidine derivatives are among the most successful and widely used organocatalysts. mdpi.com The archetypal example is (S)-proline, which catalyzes reactions like the aldol (B89426) and Mannich reaction through enamine and iminium ion intermediates.

A highly successful class of pyrrolidine-based organocatalysts are the diarylprolinol silyl (B83357) ethers, developed by Hayashi and Jørgensen. In this model, the pyrrolidine nitrogen activates carbonyl compounds (aldehydes or ketones) to form a nucleophilic enamine, while the bulky diarylprolinol group provides steric shielding to control the facial selectivity of the subsequent bond formation. The electronic nature of the aryl groups is critical to the catalyst's efficacy.

While direct applications of (2S)-2-(3,4-difluorophenyl)pyrrolidinol silyl ether are not extensively documented, its structure is analogous to highly effective known catalysts. The electron-withdrawing 3,4-difluorophenyl group would increase the acidity of the prolinol proton and influence the stability and reactivity of the key enamine and iminium intermediates. This modification is a known strategy for optimizing catalysts for specific transformations, such as the asymmetric Michael addition and aldol reactions. mdpi.comemorychem.science For example, various diarylprolinol catalysts have been shown to provide high yields and enantioselectivities in the Michael addition of aldehydes to nitroolefins. researchgate.net

| Catalyst Aryl Group (Ar) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Phenyl | 97 | 10:1 | 99 | mdpi.com |

| 3,5-Dimethylphenyl | 98 | 12:1 | 98 | mdpi.com |

| 3,5-Bis(trifluoromethyl)phenyl | 99 | >20:1 | 93 | mdpi.com |

Use in Functionalization of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks. By using chiral building blocks, it is possible to create chiral frameworks (CCOFs) that can act as highly effective heterogeneous catalysts for asymmetric reactions. The well-defined pores and channels of these materials can impart size- and shape-selectivity, mimicking the active sites of enzymes.

The pyrrolidine scaffold, particularly from proline and its derivatives, is a popular choice for constructing such chiral frameworks. There are two main strategies for incorporating the chiral unit:

Direct Synthesis: A chiral linker containing the pyrrolidine moiety is used as a building block during the initial synthesis of the framework.

Post-Synthetic Modification: An existing, achiral framework is chemically modified to attach the chiral pyrrolidine unit to its internal surfaces.

These pyrrolidine-functionalized frameworks have been successfully employed as recyclable heterogeneous catalysts for a variety of asymmetric transformations, including aldol additions, Michael additions, and Mannich reactions. Although the specific use of this compound to construct such frameworks is not yet widely reported, it represents an ideal candidate for this purpose. The difluorophenyl group could impart favorable properties to the framework, such as enhanced stability or modified catalytic activity, while the pyrrolidine unit would provide the chiral environment necessary for asymmetric induction.

| Framework Type | Chiral Unit | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| MOF (UiO-66-NH-Pro) | (S)-Proline derivative | Aldol Reaction | up to 96 | up to 99 | emorychem.science |

| COF (TPB2-COF) | Pyrrolidine-based | Michael Addition | 95 | 86 | core.ac.uk |

| COF (LZU-76) | (S)-Pyrrolidine derivative | Aldol Reaction | up to 99 | 96 | nih.gov |

Development of Novel Synthetic Reagents and Methodologies Utilizing Pyrrolidine Structures

Beyond its direct use in catalysis, the most significant role of this compound is as a high-value chiral building block in multi-step organic synthesis. The 2-arylpyrrolidine motif is a common feature in a vast number of biologically active compounds and approved pharmaceutical drugs. The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic properties.

Therefore, this compound serves as a crucial starting material or key intermediate in synthetic methodologies aimed at producing complex molecular targets. Its pre-defined stereochemistry and functional handles allow for its stereospecific incorporation into a larger molecule, avoiding the need for challenging chiral separations later in the synthesis. This approach is fundamental to the industrial production of many modern medicines. For example, related fluorinated pyrrolidine structures are key components in the synthesis of inhibitors for targets such as dipeptidyl peptidase IV (DPP-IV) for diabetes and Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease. nih.govacs.org

| Drug/Candidate Class | Therapeutic Target | Disease Area | Role of Pyrrolidine Intermediate | Reference |

|---|---|---|---|---|

| PF-00734200 | Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes | Core scaffold built from a substituted (2S,4S)-pyrrolidine-2-carboxamide. | nih.gov |

| LRRK2 Inhibitors | Leucine-Rich Repeat Kinase 2 (LRRK2) | Parkinson's Disease | A (2R)-2-methylpyrrolidin-1-yl group was key to achieving high potency and selectivity. | acs.org |

| Pyrrolidine-2,5-diones | Tumor Necrosis Factor α (TNF-α) | Autoimmune Diseases | Serves as the core scaffold for novel inhibitors designed through structure-based methods. | nih.gov |

| Nirogacestat | Gamma Secretase | Desmoid Tumors | Synthesis involves a chiral difluoro-substituted amine building block. | wikipedia.org |

Future Directions and Emerging Research Avenues in 2s 2 3,4 Difluorophenyl Pyrrolidine Chemistry

Advancements in Sustainable and Green Synthesis Protocols

Traditional multi-step syntheses of chiral pyrrolidines often rely on stoichiometric reagents and generate significant waste. The future of (2S)-2-(3,4-difluorophenyl)pyrrolidine synthesis lies in the adoption of green chemistry principles to improve sustainability, reduce costs, and enhance safety.

Emerging research focuses on several innovative strategies. One promising avenue is biocatalysis , utilizing engineered enzymes to perform key transformations with high stereoselectivity under mild, aqueous conditions. For instance, directed evolution of enzymes like cytochrome P450s has enabled the construction of chiral pyrrolidines through intramolecular C(sp³)–H amination of organic azides. nih.gov This "new-to-nature" biocatalysis could provide a direct route to the pyrrolidine (B122466) core, minimizing the need for protecting groups and hazardous reagents. nih.gov Similarly, laccase-catalyzed reactions have shown potential in synthesizing highly functionalized pyrrolidine structures. rsc.org

Another key area is the development of atom-economical catalytic processes . Methods such as iridium-catalyzed "borrowing hydrogen" annulation, which directly converts simple diols and primary amines into chiral N-heterocycles, represent a significant step forward. organic-chemistry.org Applying such a strategy could enable the synthesis of the this compound scaffold from more fundamental and readily available starting materials, avoiding lengthy synthetic sequences that begin from chiral precursors like proline.

Table 1: Comparison of Potential Green Synthesis Strategies

| Synthesis Strategy | Key Advantages | Potential Challenges for Target Compound | Representative Research |

|---|---|---|---|

| Biocatalysis (e.g., Engineered P450) | High stereoselectivity, mild aqueous conditions, reduced waste. | Enzyme engineering required for specific substrate; substrate scope. | nih.govrsc.org |

| Borrowing Hydrogen Catalysis | High atom economy, uses simple precursors (diols, amines). | Catalyst development for difluoro-aryl substrates; racemization risk. | organic-chemistry.org |

| Direct C-H Amination (Metal-Catalyzed) | Fewer synthetic steps, direct ring formation. | Regioselectivity control, compatibility with fluorine atoms. | organic-chemistry.org |

Exploration of Novel Reactivity Patterns and Chemical Transformations

Beyond improving its synthesis, future research will increasingly focus on using this compound as a platform for generating molecular diversity. The exploration of novel reactivity patterns is central to this effort, with a particular emphasis on late-stage functionalization.

A major emerging field is the transition-metal-catalyzed C–H functionalization . mdpi.com This powerful strategy allows for the direct conversion of C–H bonds on both the pyrrolidine ring and the difluorophenyl group into new C-C, C-N, or C-O bonds. dntb.gov.uarsc.orgrsc.org Such reactions bypass the need for pre-functionalized substrates, enabling more efficient and modular synthesis of new analogues. researchgate.net For example, palladium or nickel catalysts could be employed to directly arylate or alkylate the pyrrolidine ring at positions C3, C4, or C5, creating libraries of compounds for biological screening. mdpi.com

Furthermore, the pyrrolidine motif itself can be leveraged to explore new transformations. The generation of azomethine ylides from the pyrrolidine core, followed by 1,3-dipolar cycloaddition reactions , offers a classic yet continuously evolving method to construct more complex polycyclic systems. nih.govacs.org Future work could explore novel dipolarophiles to access unprecedented molecular scaffolds derived from the parent this compound structure.

Table 2: Potential Sites for Novel Chemical Transformations

| Molecular Position | Potential Transformation | Enabling Technology | Desired Outcome |

|---|---|---|---|

| Pyrrolidine C3/C4 | C(sp³)-H Alkylation/Arylation | Transition-Metal Catalysis (Pd, Ni, Rh) | Introduction of new substituents for SAR studies. |

| Difluorophenyl C2/C5/C6 | C(sp²)-H Functionalization | Directed Metalation, Cross-Coupling | Modification of electronic properties and binding interactions. |

| Pyrrolidine N-H | Derivatization/Ylide Formation | Standard Amide Coupling / Cycloaddition | Attachment of new functional groups or construction of fused rings. |

Integration with Automated Synthesis and Flow Chemistry Techniques

To accelerate the discovery and development of new chemical entities, the integration of automated synthesis and flow chemistry is becoming indispensable. These technologies offer significant advantages in terms of speed, scalability, safety, and reproducibility over traditional batch chemistry.

Flow chemistry , in particular, is well-suited for the synthesis and derivatization of pyrrolidine-based compounds. rsc.org Reactions can be performed at elevated temperatures and pressures with precise control, often leading to dramatically reduced reaction times—from hours to mere seconds. rsc.org This is especially beneficial for reactions involving unstable intermediates or hazardous reagents. The synthesis of complex pyrrolidine analogues has already been demonstrated using photochemical reactions in flow reactors, a technique that is difficult to scale up in batch processes. nih.govresearchgate.net Future efforts will likely involve developing a continuous flow protocol for the entire synthesis of this compound or its subsequent C-H functionalization, enabling rapid, on-demand production and library generation.

Table 3: Batch vs. Flow Chemistry for Pyrrolidine Synthesis

| Parameter | Batch Synthesis | Flow Chemistry | Key Advantage of Flow |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | Drastic acceleration of synthesis. rsc.org |

| Scalability | Challenging, requires re-optimization | Straightforward (running longer) | Seamless transition from lab to production scale. rsc.org |

| Safety | Risks with hazardous reagents/exotherms | Enhanced safety, small reaction volumes | Enables use of more reactive chemistry. nih.gov |

| Reproducibility | Variable (mixing, heat transfer) | High, precise control of parameters | Consistent product quality. |

Synergistic Approaches Combining Experimental and Theoretical Insights

The complexity of modern chemical research necessitates a close integration of experimental work and computational modeling. This synergistic approach allows for a deeper understanding of molecular behavior and provides a rational basis for experimental design, saving time and resources.

For this compound, quantum chemical calculations using methods like Density Functional Theory (DFT) are poised to play a significant role. Such calculations can predict the conformational preferences of the pyrrolidine ring, which are heavily influenced by the stereoelectronics of the fluorine substituents. beilstein-journals.org This conformational information is critical as it directly impacts how the molecule interacts with biological targets. beilstein-journals.org DFT can also be used to predict reaction mechanisms and identify the most likely sites for C-H functionalization by calculating bond dissociation energies and activation barriers for catalytic cycles. chemrxiv.org

In parallel, molecular dynamics (MD) simulations and docking studies will guide the design of new derivatives with enhanced biological activity. acs.orgresearchgate.net By modeling the interaction of this compound-based ligands with target proteins, researchers can rationalize structure-activity relationships (SAR) and prioritize the synthesis of compounds with the highest predicted binding affinity and selectivity. acs.org This feedback loop, where theoretical predictions guide targeted experiments whose results then refine the computational models, will be a hallmark of future research in this area.

Table 4: Application of Theoretical Methods in Pyrrolidine Chemistry

| Computational Method | Predicted Property / Application | Experimental Validation | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction pathways, activation energies, conformational stability. | Reaction outcomes, yields, spectroscopic analysis (NMR). | beilstein-journals.orgchemrxiv.org |

| Molecular Dynamics (MD) | Binding dynamics, conformational changes over time, solvent effects. | Binding assays (IC₅₀), X-ray crystallography. | acs.org |

| Molecular Docking | Binding modes, structure-activity relationship (SAR) prediction. | In vitro biological activity screening. | researchgate.netresearchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of non-covalent interactions (e.g., hydrogen bonds). | X-ray crystallography, NMR studies. | beilstein-journals.org |

Q & A

Q. Critical Parameters :

- Reaction temperature (<0°C for fluorination to avoid side reactions).

- Solvent polarity (e.g., THF for imine hydrogenation).

- Catalyst loading (1–5 mol% for cost efficiency).

Basic: How can the stereochemical integrity of this compound be validated during synthesis?

Answer:

Use orthogonal analytical techniques:

Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol gradients (retention time comparison to standards) .

Optical Rotation : Compare [α] values with literature data (e.g., −45° to −50° for the S-enantiomer) .

X-ray Crystallography : Resolve crystal structures of intermediates (e.g., salts or derivatives) to confirm absolute configuration .

Data Cross-Validation : Discrepancies in optical rotation >5% warrant re-evaluation of synthetic conditions.

Advanced: How does the 3,4-difluorophenyl substituent influence the compound’s reactivity in nucleophilic substitutions compared to mono-fluorinated analogs?

Answer:

The 3,4-difluoro substitution pattern enhances electron-withdrawing effects, increasing electrophilicity at the pyrrolidine nitrogen. Key observations:

Q. Experimental Design :

- Compare reaction rates of this compound with 3-fluoro and 4-fluoro analogs under identical conditions (e.g., MeCN, KCO).

- Use NMR to track fluorine environment changes during reactions.

Advanced: What strategies resolve contradictions in bioactivity data between this compound and its 2,5-difluoro isomer?

Answer:

Contradictions often arise from differences in fluorine positioning affecting target binding. Mitigation approaches:

Molecular Dynamics Simulations : Compare binding poses with receptors (e.g., serotonin transporters) to identify steric/electronic clashes .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (K) under physiological conditions.

Metabolic Stability Assays : Assess CYP450-mediated degradation differences using liver microsomes .

Case Study : The 3,4-difluoro isomer shows 10× higher dopamine D receptor affinity than the 2,5-isomer due to optimal halogen bonding .

Advanced: How can researchers optimize purification protocols to minimize diastereomer contamination in scale-up synthesis?

Answer:

Methodological Optimization :

- Crystallization : Use solvent systems (e.g., EtOAc/heptane) with slow cooling gradients to enhance enantiomeric excess (ee >99%) .

- Chromatography : Employ flash chromatography with chiral stationary phases (CSPs) for intermediates.

- Process Analytical Technology (PAT) : In-line FTIR monitors ee in real-time during continuous flow synthesis .

Q. Quality Metrics :

- HPLC Purity : ≥99.5% for pharmaceutical intermediates.

- Residual Solvents : <50 ppm (ICH Q3C guidelines).

Advanced: What are the implications of fluorophenyl ring conformation on the compound’s solid-state stability?

Answer:

The 3,4-difluoro group induces a planar phenyl ring conformation, stabilizing crystal lattices via C–F⋯H–C interactions. Key findings:

Q. Experimental Design :

- Perform X-ray powder diffraction (XRPD) to correlate crystal packing with stability.

- Accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways.

Advanced: How to address discrepancies in NMR data between theoretical predictions and experimental results for this compound?

Answer:

Common discrepancies arise from dynamic effects (e.g., ring puckering) or solvent interactions. Solutions:

DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict and shifts .

Variable Temperature NMR : Identify conformational exchange (e.g., coalescence temperatures for pyrrolidine ring protons) .

Solvent Screening : Compare DMSO-d vs. CDCl to assess hydrogen bonding effects.

Example : The C3 proton signal splits into a doublet at −40°C due to restricted ring rotation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.